O-2-Methylthymine
Overview
Description
O-2-Methylthymine is a modified nucleobase derived from thymine, one of the four nucleobases in the nucleic acid of DNA. It is an alkylated form of thymine, where a methyl group is attached to the oxygen atom at the second position of the thymine molecule. This modification can occur due to exposure to alkylating agents, which are chemicals that transfer alkyl groups to other molecules. This compound is of particular interest in the study of DNA damage and repair mechanisms, as well as in understanding mutagenesis and carcinogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-2-Methylthymine can be synthesized through the methylation of thymine using alkylating agents such as N-methyl-N-nitrosourea or dimethyl sulfate. The reaction typically involves the following steps:
Methylation with N-methyl-N-nitrosourea (MNU): Thymine is treated with MNU under controlled conditions to introduce the methyl group at the oxygen atom at the second position.
Methylation with Dimethyl Sulfate (DMS): Thymine is exposed to DMS, which also results in the formation of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: O-2-Methylthymine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methyl group with other alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various alkylated thymine derivatives .
Scientific Research Applications
O-2-Methylthymine has several scientific research applications, including:
Chemistry: It is used to study the effects of alkylation on nucleobases and the resulting changes in chemical properties.
Biology: It serves as a model compound to investigate DNA damage and repair mechanisms, particularly the role of alkylating agents in mutagenesis.
Medicine: Research on this compound contributes to understanding the molecular basis of cancer and the development of chemotherapeutic agents that target alkylated DNA.
Mechanism of Action
The mechanism of action of O-2-Methylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. The presence of the methyl group at the second position of thymine can lead to mispairing during DNA replication, resulting in mutations. Additionally, this compound can be recognized and repaired by specific DNA repair enzymes, such as alkyl DNA glycosylases, which remove the damaged base and initiate the repair process .
Comparison with Similar Compounds
O-4-Methylthymine: Another alkylated form of thymine with a methyl group at the fourth position.
O-2-Methylcytosine: An alkylated form of cytosine with a methyl group at the second position.
3-Methylthymine: A methylated thymine with the methyl group at the third position.
Comparison: O-2-Methylthymine is unique in its specific methylation at the second position, which affects its hydrogen bonding and base pairing properties differently compared to other methylated nucleobases. For instance, O-4-Methylthymine and O-2-Methylcytosine have different hydrogen bonding preferences and repair mechanisms, highlighting the distinct biological and chemical behaviors of these compounds .
Properties
IUPAC Name |
2-methoxy-5-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYOQDGUUJNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180567 | |
Record name | O-2-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25902-91-4 | |
Record name | O-2-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-2-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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